3-Ethenyl-5-methyl-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery. The oxadiazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
3-Ethenyl-5-methyl-1,2,4-oxadiazole can be classified as a substituted oxadiazole derivative. The classification of oxadiazoles typically includes their structural variations based on the positioning of substituents and the nature of the substituents themselves. This specific compound is categorized under the 1,2,4-oxadiazoles, which are recognized for their stability and varied reactivity profiles in organic synthesis.
The synthesis of 3-ethenyl-5-methyl-1,2,4-oxadiazole can be achieved through several methodologies:
The synthesis typically involves the formation of nitrile oxides through dehydration reactions followed by cycloaddition to form the oxadiazole ring. The choice of solvents and catalysts plays a critical role in optimizing yield and reaction time.
The molecular structure of 3-ethenyl-5-methyl-1,2,4-oxadiazole features a five-membered ring with two nitrogen atoms at positions 1 and 2, a vinyl group at position 3, and a methyl group at position 5. The general formula can be represented as:
The compound's molecular weight is approximately 110.11 g/mol. Spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) are commonly employed to confirm its structure and purity.
3-Ethenyl-5-methyl-1,2,4-oxadiazole participates in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electronic effects of substituents on the oxadiazole ring and the ethenyl group. Reaction conditions such as temperature, solvent choice, and catalysts significantly affect yield and selectivity.
The mechanism of action for compounds containing the oxadiazole moiety often involves interaction with biological targets such as enzymes or receptors. For instance:
In vitro evaluations have demonstrated that derivatives of 3-ethenyl-5-methyl-1,2,4-oxadiazole exhibit antiproliferative activity against various cancer cell lines, indicating potential therapeutic applications.
Relevant analyses often include thermogravimetric analysis (TGA) to assess thermal stability .
3-Ethenyl-5-methyl-1,2,4-oxadiazole has potential applications in various fields:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly 80 years until its photochemical rearrangement properties sparked renewed interest. Its medicinal potential emerged in the 1940s with biological activity studies, culminating in the 1960s introduction of Oxolamine—the first commercial drug containing this scaffold—as a cough suppressant. The subsequent four decades witnessed explosive growth in exploring 1,2,4-oxadiazole derivatives for diverse therapeutic applications. This evolution is attributed to the ring’s bioisosteric properties, serving as a hydrolytically stable replacement for ester and amide functionalities, thus improving metabolic stability in drug candidates. The motif’s versatility is evidenced by its incorporation into drugs spanning multiple therapeutic areas:
Mechanistically, 1,2,4-oxadiazole derivatives exhibit modulatory effects on diverse biological targets, including kinases (Rearranged during Transfection kinase), enzymes (Histone Deacetylase, Carbonic Anhydrase, Butyrylcholinesterase), and receptors (sigma, orexin, kappa opioid). Their synthetic flexibility enables the tuning of electronic and steric properties, facilitating optimization of target binding affinity and pharmacokinetic profiles. The scaffold’s resurgence in the 21st century—particularly for anticancer, antimicrobial, and central nervous system agents—reflects advances in synthetic methodologies that overcome earlier limitations of harsh cyclization conditions [1] [3].
Table 1: Therapeutic Milestones of 1,2,4-Oxadiazole Derivatives in Drug Development
Compound | Therapeutic Category | Key Target/Mechanism | Approval Era |
---|---|---|---|
Oxolamine | Cough suppressant | Unknown (Peripheral airway dilation) | 1960s |
Pleconaril | Antiviral | Capsid-binding inhibitor (Picornaviruses) | 2000s |
Ataluren | Genetic disorder therapy | Readthrough of nonsense mutations | 2010s |
Opicapone | Anti-Parkinson agent | Catechol-O-methyltransferase inhibition | 2010s |
Fasiplon | Anxiolytic | GABA_A receptor partial agonism | 1990s |
Vinyl-substituted 1,2,4-oxadiazoles represent a specialized niche within this heterocyclic family, with 3-Ethenyl-5-methyl-1,2,4-oxadiazole (CAS: 71088-08-9, C₅H₆N₂O) epitomizing the structural and synthetic innovation in this domain. The compound’s discovery emerged from systematic efforts to diversify oxadiazole C-3 and C-5 substituents, capitalizing on the versatility of amidoxime cyclization chemistry:
The specific synthesis of 3-Ethenyl-5-methyl-1,2,4-oxadiazole leverages nitrile oxide cycloadditions or dehydration-cyclization sequences. Key steps involve: (1) Generation of amidoxime from nitrile precursors; (2) O-acylation with acryloyl derivatives or halogenated reagents followed by elimination; (3) Base-catalyzed ring closure under mild conditions to preserve the ethenyl moiety [6].
Table 2: Evolution of Synthetic Methods for Vinyl-Substituted 1,2,4-Oxadiazoles
Time Period | Synthetic Methodology | Conditions | Limitations for Vinyl Derivatives |
---|---|---|---|
1884–2000 | Tiemann-Krüger reaction | Solvent-free melting; Reflux | High temperatures cause polymerization |
2001–2010 | TBAF-catalyzed cyclization | Tetrahydrofuran, room temperature | Requires isolation of O-acylamidoxime |
2010–2020 | One-pot amidoxime carboxyl activation | Dimethyl sulfoxide, K₂CO₃, 25°C | Limited scope for sterically hindered acids |
2020–Present | Oxidative cyclization | I₂/DMSO, electrochemical methods | Competing side reactions with electron-rich vinyls |
While 1,2,4-oxadiazole is predominantly synthetic, its occurrence in natural products underscores its biological relevance. Phidianidine A and B, isolated in 2011 from the sea slug Phidiana militaris, represent the first 1,2,4-oxadiazole-containing marine alkaloids. These indole-fused derivatives feature a 3-amino-1,2,4-oxadiazole unit, exhibiting potent in vitro cytotoxicity against tumor cell lines (HeLa, C6, CaCo-2) and agonism at protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor CXCR4 [1].
Quisqualic acid, a neuroactive amino acid from Quisqualis indica seeds, contains a 1,2,4-oxadiazole ring and acts as a selective agonist for group II metabotropic glutamate receptors (mGluR II/IV). This activity positions quisqualate-like compounds as candidates for treating neurodegenerative disorders, epilepsy, and stroke [1].
The 3-Ethenyl-5-methyl-1,2,4-oxadiazole scaffold shares key structural attributes with these natural products:
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: